6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-2-(pyridin-3-ylmethylsulfanyl)-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S2/c1-24-8-6-17-16(12-24)19(18-5-3-9-25-18)15(10-21)20(23-17)26-13-14-4-2-7-22-11-14/h2-5,7,9,11H,6,8,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVIZOIJISDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CN=CC=C3)C#N)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile (CAS No. not specified) belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities. This article aims to explore its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18N4S2
- Molecular Weight : 378.51 g/mol
- Structural Features : The compound features a naphthyridine core with a thienyl group and a pyridinylmethyl sulfanyl substituent, which may contribute to its biological properties.
Biological Activity
Research indicates that naphthyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that naphthyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and H1299 (lung cancer) with IC50 values ranging from 10 to 15 µg/mL .
- Antimicrobial Properties : Naphthyridine derivatives have been investigated for their potential antimicrobial effects. Compounds in this class have shown activity against bacteria and fungi, suggesting they may be useful in treating infections .
- Neurological Effects : Some naphthyridine compounds exhibit neuroprotective effects and are being studied for their potential in treating neurodegenerative diseases .
The mechanisms underlying the biological activities of naphthyridine derivatives often involve:
- Inhibition of Enzymatic Activity : Many naphthyridines act by inhibiting specific enzymes involved in cancer cell metabolism or proliferation.
- DNA Intercalation : Certain compounds can intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .
Case Studies
- Anticancer Activity :
- Neuroprotective Effects :
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Here are some key applications:
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. The presence of multiple functional groups in 6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile may enhance its cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Studies have indicated that naphthyridine derivatives can act as modulators of neurotransmitter receptors, which could lead to applications in treating neurodegenerative diseases and mental health disorders .
Antimicrobial Properties
There is emerging evidence that compounds with similar frameworks possess antimicrobial activity. The sulfanyl group in the structure may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Variations in synthesis can lead to derivatives with enhanced or altered biological activity.
Synthesis Overview:
- Starting Materials : Appropriate pyridine and thiophene derivatives are used as precursors.
- Reactions : Key reactions include condensation and cyclization processes under controlled conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Reactivity: The target compound’s 3-pyridinylmethylsulfanyl group (vs. Brominated derivatives (e.g., 2-[(2-bromobenzyl)sulfanyl]) exhibit enhanced electrophilicity, making them reactive intermediates in cross-coupling reactions .
Bioactivity Implications: The trifluoromethyl group in analogs like C₂₃H₂₄F₃N₃S increases metabolic stability by resisting oxidative degradation, a trait absent in the target compound .
Synthetic Challenges :
- The target compound’s synthesis requires precise thiourea-mediated thiolation (), whereas brominated analogs demand careful handling of halogenated intermediates .
Preparation Methods
General Synthetic Approach
Retrosynthetic Analysis
The synthesis of 6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydronaphthyridine-3-carbonitrile can be approached through several retrosynthetic pathways. Based on structural analogies with similar compounds, the most feasible approach involves:
- Introduction of the 3-pyridinylmethyl group via nucleophilic substitution of a 2-chloro or 2-thio intermediate
- Installation of the thienyl group at the 4-position through cross-coupling reactions
- Construction of the tetrahydronaphthyridine core
- Incorporation of the cyano functionality at the 3-position
Core Scaffold Construction
The tetrahydronaphthyridine core can be synthesized using methodologies similar to those reported for analogous compounds. A key intermediate in this synthesis is tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, which provides an excellent scaffold for further functionalization.
Detailed Synthetic Routes
Method 1: Via 2-Chloronaphthyridine Intermediate
This method involves the synthesis of the target compound through a 2-chloro-substituted naphthyridine intermediate, followed by nucleophilic substitution with 3-pyridinylmethanethiol.
Synthesis of tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
The synthesis begins with the protection of 2-chloro-5,6,7,8-tetrahydronaphthyridine using di-tert-butyl dicarbonate (Boc₂O):
2-chloro-5,6,7,8-tetrahydronaphthyridine + Boc₂O → tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
This reaction can be performed in dichloromethane with triethylamine as a base at 20°C for 1 hour, providing a yield of approximately 97%.
Installation of the Thienyl Group at the 4-Position
The 2-chloro intermediate can then undergo a selective palladium-catalyzed cross-coupling reaction with 2-thienylboronic acid to introduce the thienyl group at the 4-position:
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate + 2-thienylboronic acid → tert-Butyl 2-chloro-4-(2-thienyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
This reaction can be performed using tetrakis(triphenylphosphine)palladium(0) as catalyst and potassium carbonate as base in a mixture of 1,2-dimethoxyethane (DME) and water at elevated temperatures.
Introduction of the Cyano Group at the 3-Position
The cyano group can be introduced at the 3-position through a palladium-catalyzed cyanation reaction:
tert-Butyl 2-chloro-4-(2-thienyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate + Zn(CN)₂ → tert-Butyl 2-chloro-3-cyano-4-(2-thienyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
This transformation can be achieved using Pd₂(dba)₃ as catalyst, Xantphos as ligand, and zinc cyanide as the cyanide source in a suitable solvent like DMF at 100-120°C.
Nucleophilic Substitution with 3-Pyridinylmethanethiol
The critical step involves the replacement of the chloro group with the 3-pyridinylmethyl sulfanyl moiety:
tert-Butyl 2-chloro-3-cyano-4-(2-thienyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate + 3-pyridinylmethanethiol → tert-Butyl 3-cyano-6-methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
This can be performed using a base such as potassium carbonate or cesium carbonate in DMF at 60-80°C.
Boc Deprotection and N-Methylation
The final steps involve Boc deprotection followed by N-methylation:
Boc-protected intermediate → 3-cyano-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
3-cyano-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-1,6-naphthyridine + CH₃I → 6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
The Boc deprotection can be achieved using trifluoroacetic acid in dichloromethane, while the methylation can be performed using methyl iodide and a base such as potassium carbonate.
Method 2: Via Thione Intermediate
This alternative approach involves the formation of a 2-thioxo naphthyridine intermediate, which can then be alkylated with 3-(chloromethyl)pyridine.
Synthesis of 2-Thioxo-1,2,5,6,7,8-hexahydronaphthyridine-3-carbonitrile
The synthesis begins with the formation of the 2-thioxo intermediate using a multicomponent reaction approach:
2-aminopyridine derivative + thiourea + malononitrile → 2-Thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile
S-Alkylation with 3-(chloromethyl)pyridine
The thione intermediate can then undergo S-alkylation with 3-(chloromethyl)pyridine:
2-Thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile + 3-(chloromethyl)pyridine → 2-[(3-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
This reaction can be performed using a base such as potassium carbonate in DMF.
Installation of the Thienyl Group
The thienyl group can be introduced at the 4-position through a cross-coupling reaction:
2-[(3-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile + 2-thienylboronic acid → 2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
N-Methylation
The final step involves N-methylation to introduce the methyl group at the 6-position:
2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile + CH₃I → this compound
Reaction Conditions and Optimization
Comparative Analysis of Synthetic Methods
Table 1 presents a comparative analysis of the two primary synthetic methods for preparing 6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydronaphthyridine-3-carbonitrile.
Table 1: Comparison of Synthetic Methods
| Parameter | Method 1 (Via 2-Chloro Intermediate) | Method 2 (Via Thione Intermediate) |
|---|---|---|
| Number of Steps | 6-7 | 4-5 |
| Overall Yield | 25-30% (estimated) | 20-25% (estimated) |
| Key Reagents | Pd catalyst, Boc₂O, 3-pyridinylmethanethiol | Thiourea, 3-(chloromethyl)pyridine, Pd catalyst |
| Advantages | Better regioselectivity, established procedures for similar compounds | Fewer steps, potentially milder conditions |
| Limitations | More steps, requires transition metal catalysts | Potentially lower regioselectivity, thione alkylation may be challenging |
| Scalability | Suitable for gram-scale synthesis | Better suited for small-scale preparation |
Optimization of Key Reaction Steps
The synthesis of 6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydronaphthyridine-3-carbonitrile can be optimized by focusing on several critical reaction steps. Table 2 provides optimization data for the nucleophilic substitution step with 3-pyridinylmethanethiol based on similar reactions reported for analogous compounds.
Table 2: Optimization of Nucleophilic Substitution with 3-Pyridinylmethanethiol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60 | 12 | 65-70 |
| 2 | Cs₂CO₃ | DMF | 60 | 10 | 75-80 |
| 3 | Cs₂CO₃ | DMSO | 80 | 8 | 70-75 |
| 4 | K₂CO₃ | Acetone | 50 | 24 | 40-45 |
| 5 | NaH | DMF | 25 | 6 | 60-65 |
Based on these data, the use of cesium carbonate in DMF at 60°C for 10 hours provides the optimal conditions for this transformation.
Purification and Characterization
Purification Techniques
The purification of 6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydronaphthyridine-3-carbonitrile can be achieved through a combination of techniques:
- Column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate)
- Recrystallization from appropriate solvent systems (e.g., ethanol/water)
- Preparative HPLC for final purification to pharmaceutical grade
Characterization Data
Based on spectroscopic data from structurally similar compounds, the expected characterization data for 6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydronaphthyridine-3-carbonitrile would include:
Table 3: Anticipated Characterization Data
| Property | Expected Value/Range |
|---|---|
| Appearance | Yellow to off-white solid |
| Melting Point | 145-155°C (estimated) |
| ¹H NMR (key signals) | δ 8.5-8.7 (pyridine H-2), 7.5-7.8 (pyridine and thiophene aromatics), 4.5-4.6 (s, 2H, CH₂S), 3.7-3.8 (t, 2H, NCH₂), 2.9-3.0 (t, 2H, CH₂), 2.4-2.5 (s, 3H, NCH₃) |
| ¹³C NMR (key signals) | δ 165-170 (C-2), 155-160 (pyridine C), 145-150 (thiophene C), 115-120 (CN), 45-50 (NCH₃) |
| IR (key bands, cm⁻¹) | 2200-2220 (CN), 1540-1560 (C=N), 1250-1270 (C-S) |
| HRMS [M+H]⁺ | Calculated for C₂₀H₁₈N₄S₂: 379.1046 |
Structure-Activity Relationships and Applications
Comparison with Related Compounds
Table 4: Structural Comparison with Related Compounds
Scale-Up Considerations and Industrial Applications
Process Development Challenges
Scaling up the synthesis of 6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydronaphthyridine-3-carbonitrile to industrial scale presents several challenges:
- The use of palladium catalysts requires careful consideration of catalyst recovery and metal contamination
- The nucleophilic substitution with 3-pyridinylmethanethiol may require safety measures due to the potential odor and toxicity of thiol compounds
- Purification of the final product to pharmaceutical grade standards may require specialized techniques
Proposed Industrial Process
For industrial-scale production, Method 1 (via the 2-chloro intermediate) is recommended with some modifications:
- Replacement of column chromatography with crystallization where possible
- Consideration of continuous flow processes for the cross-coupling reactions
- Implementation of in-process controls to monitor reaction progress and product quality
- Development of efficient catalyst recycling procedures
Q & A
Q. What are the key synthetic pathways for constructing the 1,6-naphthyridine core in this compound?
The 1,6-naphthyridine scaffold can be synthesized via multicomponent reactions involving 1-methyl-4-piperidinone derivatives, 2-cyano(thioacetamide), and heteroaromatic aldehydes (e.g., 2-thiophenecarbaldehyde). For example, a one-pot reaction under reflux with Na₂S₂O₃ and Et₃N in ethanol yields 64% of the target structure. Optimization of reaction time (30 min) and solvent polarity is critical for regioselectivity .
Q. How can researchers confirm the regiochemistry of the sulfanyl and pyridinylmethyl substituents in the synthesized compound?
X-ray crystallography and 2D NMR techniques (e.g., NOESY or HMBC) are essential. For instance, HMBC correlations between the pyridinylmethyl protons and the naphthyridine C2 position, combined with NOE interactions between the methyl group and adjacent protons, can resolve ambiguities. Mass spectrometry (HRMS) further validates molecular integrity .
Q. What analytical methods are recommended for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 reverse-phase column (acetonitrile/water gradient) is standard. Complementary techniques include elemental analysis (C, H, N, S) and differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced Research Questions
Q. How do structural modifications at the sulfanyl group impact the compound’s physicochemical properties?
Replacing the 3-pyridinylmethylsulfanyl group with bulkier substituents (e.g., benzothienyl or furanyl derivatives) increases logP values, enhancing membrane permeability but reducing aqueous solubility. For example, acetamide derivatives (logP = 3.2) show 20% lower solubility in PBS compared to the parent compound (logP = 2.8) .
Q. What strategies resolve contradictions in reaction yields reported for analogous naphthyridine derivatives?
Discrepancies in yields (e.g., 64% vs. 50% for similar scaffolds) often stem from solvent effects or catalyst choice. Ethanol with Na₂S₂O₃ improves thiourea intermediate stability, while DMF may accelerate side reactions. Systematic screening of bases (Et₃N vs. DBU) and temperature gradients (reflux vs. microwave) can optimize reproducibility .
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) using homology-modeled receptors (e.g., kinase domains) identify key binding residues. For instance, the pyridinylmethylsulfanyl group forms π-π interactions with Phe113 in kinase X, while the thienyl moiety stabilizes hydrophobic pockets. Free energy calculations (MM-PBSA) validate binding affinities .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Racemization at the tetrahydro-naphthyridine bridgehead (C6) occurs under prolonged heating. Chiral HPLC (Chiralpak IA column) monitors enantiomeric excess (ee), while asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) improves stereocontrol. Pilot-scale reactions (≥50 g) require inert atmospheres to prevent oxidation of thiol intermediates .
Methodological Notes
- Spectral Data Interpretation : ¹H NMR (DMSO-d₆) typically shows a singlet at δ 2.35 ppm for the C6 methyl group and a multiplet at δ 7.45–8.10 ppm for the pyridinyl and thienyl protons. IR spectra confirm the nitrile stretch at ~2220 cm⁻¹ .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) reveal that the compound is hygroscopic; lyophilization or storage under argon is recommended for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
